1-(3-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a condensation reaction of a 1,3-diketone with hydrazine. The trifluoromethyl group could be introduced through a radical trifluoromethylation . The methoxyphenyl group could be introduced through a coupling reaction .Chemical Reactions Analysis
As an organic compound, “1-(3-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid” could undergo various chemical reactions. The carboxylic acid group could react with bases to form salts, with alcohols to form esters, or be reduced to an alcohol. The trifluoromethyl group is generally stable but could potentially undergo reactions with very strong nucleophiles .Scientific Research Applications
- The trifluoromethyl group can enhance metabolic stability, improve binding affinity, and influence pharmacokinetics. Scientists investigate its incorporation into drug candidates to optimize therapeutic properties .
- Researchers study derivatives of 1-(3-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid for their potential as novel agrochemicals .
- Scientists explore the electronic properties of this compound to design materials with improved charge transport and stability .
- Researchers investigate its utility in cross-coupling reactions, C–H activation, and other transformations, aiming for efficient and selective syntheses .
- Scientists explore derivatives of 1-(3-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid as potential enzyme inhibitors or modulators .
Medicinal Chemistry and Drug Development
Agrochemicals and Crop Protection
Materials Science and Organic Electronics
Catalysis and Synthetic Chemistry
Biochemical Studies and Enzyme Inhibition
Fluorine-Containing Building Blocks
Mechanism of Action
Target of action
Compounds with a trifluoromethyl group often play an important role in pharmaceuticals, agrochemicals, and materials .
Mode of action
Without specific information, it’s hard to say exactly how “1-(3-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid” interacts with its targets. The trifluoromethyl group is known to be involved in the trifluoromethylation of carbon-centered radical intermediates .
Biochemical pathways
The trifluoromethyl group is known to be involved in the trifluoromethylation of carbon-centered radical intermediates .
Pharmacokinetics
Compounds with a trifluoromethyl group often have good bioavailability due to their lipophilicity .
Result of action
Compounds with a trifluoromethyl group often have potent biological activities .
Action environment
Compounds with a trifluoromethyl group are often stable and resistant to metabolic degradation .
properties
IUPAC Name |
1-(3-methoxyphenyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O3/c1-20-8-4-2-3-7(5-8)17-10(12(13,14)15)6-9(16-17)11(18)19/h2-6H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJXLEWKCIDDPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=CC(=N2)C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid |
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